
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can prevent the activation of B cells and reduce the production of inflammatory cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has been shown to have significant effects on the immune system, particularly in the inhibition of B cell activation and the reduction of inflammation. In animal models, 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has been shown to reduce the severity of autoimmune diseases and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is its selectivity for BTK, which reduces the risk of off-target effects. However, 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has also been shown to have limited solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea. One potential application is in the treatment of autoimmune diseases, where 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has shown promising results in preclinical studies. Another area of interest is in combination therapy with other drugs, which may enhance the efficacy of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea in cancer treatment. Additionally, further studies are needed to investigate the long-term safety and efficacy of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea in humans.
Conclusion:
In conclusion, 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of BTK and reduction of inflammation make it a promising candidate for the treatment of autoimmune diseases and cancer. However, further research is needed to fully understand its mechanisms of action and potential limitations.
Métodos De Síntesis
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can be synthesized through a multistep process that involves the coupling of 1-(3,4-dichlorophenyl)-3-hydroxyurea with 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethylamine. The resulting product is then subjected to further purification steps to obtain 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea in its pure form.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2/c18-13-4-3-12(9-14(13)19)23-17(25)20-5-8-26-16-10-15(21-11-22-16)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8H2,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJLADBITUBRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
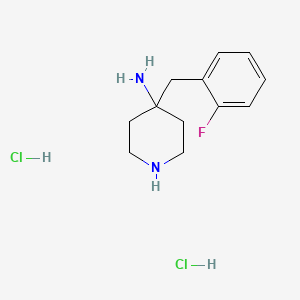
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2789771.png)
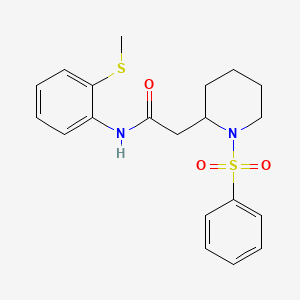

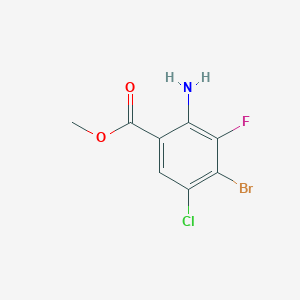
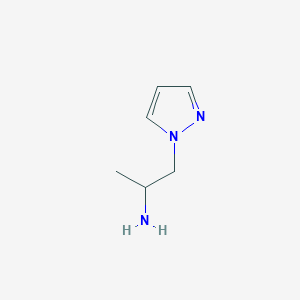
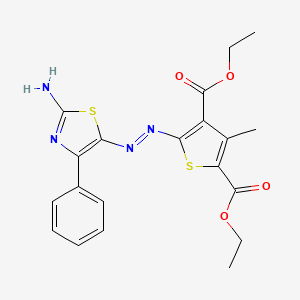
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789780.png)
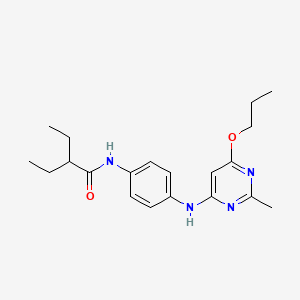

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-nitrophenyl)amino)formamide](/img/structure/B2789784.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2789785.png)
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2789787.png)